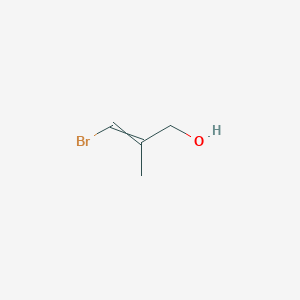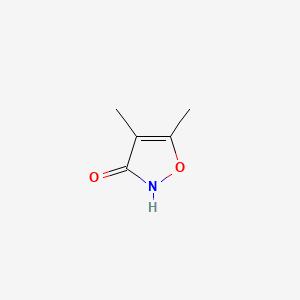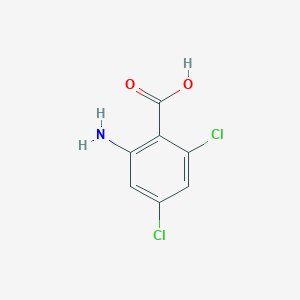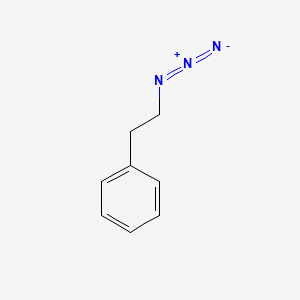
(2-Azidoethyl)benzene
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of azidoethylated benzene derivatives often involves palladium-catalyzed reactions, such as the Sonogashira coupling, which facilitates the introduction of the azido group into the benzene ring. A specific example includes the synthesis of poly(6-azulenylethynyl)benzene derivatives, demonstrating the application of Pd-catalyzed alkynylation under Sonogashira-Hagihara conditions (Ito et al., 2003). This methodology is indicative of the broader strategies employed in the synthesis of (2-Azidoethyl)benzene and its derivatives, showcasing the efficiency of transition metal-catalyzed cross-coupling reactions.
Molecular Structure Analysis
The molecular structure of benzene derivatives, including (2-Azidoethyl)benzene, is characterized by the aromaticity of the benzene ring and the linear geometry of the azido group. This combination imparts unique electronic and steric properties to the molecule, influencing its reactivity and interactions. The study of benzene's molecular structure through electron diffraction and molecular modeling provides insights into the bond lengths and angles within these molecules, offering a foundation for understanding the reactivity and properties of azidoethyl benzene derivatives (Tamagawa et al., 1976).
Wissenschaftliche Forschungsanwendungen
1. Organometallic Chemistry and Aromatic Character
(2-Azidoethyl)benzene derivatives are significant in organometallic chemistry, particularly in the study of aromatic character and stability in organometalloidal structures. The synthesis and characterization of 1,2-dihydro-1,2-azaborine, an organometalloidal analog of benzene, illustrate this application. This research demonstrates the stability and aromatic character of such compounds, providing insights into the properties of hybrid organic/inorganic structures (Marwitz et al., 2009).
2. Synthetic Chemistry: Hexaarylbenzenes
In synthetic chemistry, derivatives of (2-Azidoethyl)benzene play a crucial role in the synthesis of hexaarylbenzenes, which have diverse applications ranging from pharmaceuticals to materials for electronic devices. These compounds demonstrate the vast potential of benzene derivatives in creating structurally diverse molecules (Suzuki et al., 2015).
3. Potential Pharmaceutical Applications
Research on 1,2-dihydro-1,2-azaborine, related to (2-Azidoethyl)benzene, investigates its resistance to metabolism by enzymes like cytochrome P450. This study is vital for understanding the potential of such compounds in pharmaceutical applications, particularly as bioisosteres in drug design (Silva, 2016).
4. Environmental Applications
The anaerobic oxidation of benzene, a process related to the degradation of (2-Azidoethyl)benzene derivatives, is critical for environmental applications, particularly in the bioremediation of benzene-contaminated environments. Studies on strains like Dechloromonas demonstrate the potential of biological processes in treating contaminated sites (Coates et al., 2001).
5. Material Science: Azobenzenes
(2-Azidoethyl)benzene derivatives are used in the synthesis of azobenzenes, which find applications in material science. Azobenzenes are used in creating light-activated materials and have potential uses in medical and industrial processes (Ma et al., 2012).
6. Spectroscopy and Soil Chemistry
The interaction of aromatic compounds like benzene derivatives with surfaces is crucial for understanding soil chemistry and pollution. Studies using spectroscopy to investigate these interactions contribute to our understanding of environmental contamination and its mitigation (Ringwald & Pemberton, 2000).
7. Catalysis and Chemical Transformations
(2-Azidoethyl)benzene and its derivatives are involved in catalysis and chemical transformations. Research on the interaction of these compounds with cyclopentadienyl ruthenium complexes highlights their role in novel catalytic processes and the synthesis of complex molecules (Risse et al., 2011).
8. Supramolecular Chemistry
In supramolecular chemistry, benzene derivatives such as benzene-1,3,5-tricarboxamide, related to (2-Azidoethyl)benzene, are crucial. These compounds form the basis for creating nanometer-sized structures and have applications in nanotechnology, polymer processing, and biomedical fields (Cantekin et al., 2012).
Zukünftige Richtungen
Future research directions for “(2-Azidoethyl)benzene” could involve exploring its potential applications in the synthesis of valuable heterocyclic amines . Additionally, the polymerization of the dopamine analogue 4-(2-azidoethyl)benzene-1,2-diol (dopamine azide), where the amine group is switched to azide, using sodium periodate, has been demonstrated . This opens up new possibilities for the use of “(2-Azidoethyl)benzene” in the creation of novel materials.
Eigenschaften
IUPAC Name |
2-azidoethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c9-11-10-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFSGPCZWEQJJID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30219325 | |
| Record name | Benzene, (2-azidoethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30219325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Azidoethyl)benzene | |
CAS RN |
6926-44-9 | |
| Record name | Phenethyl azide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006926449 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC30342 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30342 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, (2-azidoethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30219325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



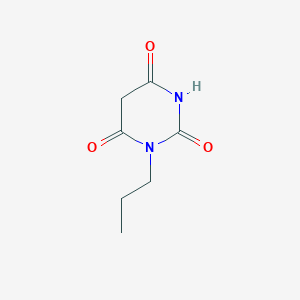
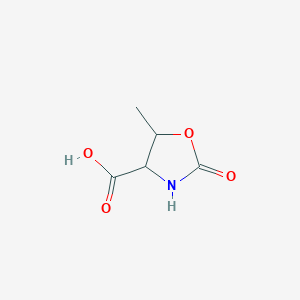
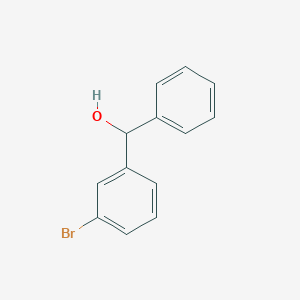
![Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide](/img/structure/B1267138.png)
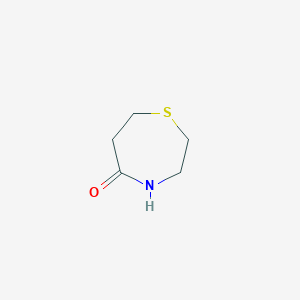
![(4-Methoxy-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)methyl benzoate](/img/structure/B1267142.png)
![4-Azatricyclo[4.3.1.13,8]undecan-5-one](/img/structure/B1267143.png)

